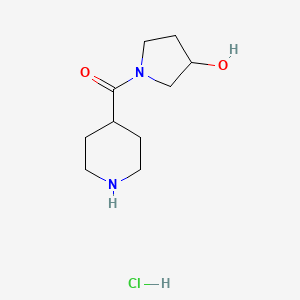

(3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone hydrochloride

Description

(3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone hydrochloride (CAS 1220039-08-6) is a heterocyclic organic compound with the molecular formula C₁₀H₁₉ClN₂O₂ and a molecular weight of 234.72 g/mol . It features a pyrrolidinyl ring substituted with a hydroxyl group at the 3-position, linked via a methanone bridge to a piperidinyl ring. The hydrochloride salt enhances its solubility in polar solvents. Classified as an IRRITANT, it requires careful handling in laboratory settings .

Propriétés

IUPAC Name |

(3-hydroxypyrrolidin-1-yl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.ClH/c13-9-3-6-12(7-9)10(14)8-1-4-11-5-2-8;/h8-9,11,13H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVJZCTYUAEUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCC(C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-08-6 | |

| Record name | Methanone, (3-hydroxy-1-pyrrolidinyl)-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Preparation of the (3-Hydroxy-1-pyrrolidinyl) Moiety

The 3-hydroxypyrrolidine fragment is typically prepared via stereoselective synthesis routes starting from optically active precursors or through resolution methods. Key methods include:

Starting from Optically Active 4-Amino-(S)-2-hydroxybutylic Acid

A patented industrial method uses optically pure 4-amino-(S)-2-hydroxybutylic acid as the starting material. The synthesis involves:- Introduction of an amine protecting group (e.g., tert-butoxycarbonyl) on the amino group.

- Reduction of the carboxylic acid group to a primary alcohol.

- Removal of the protecting group to form an amine salt.

- Halogenation of the primary alcohol to activate it as a leaving group.

- Intramolecular cyclization to form (S)-3-hydroxypyrrolidine with high optical purity.

This method allows for economical, scalable production with simple purification by reduced pressure distillation without chromatography.

Alternative Synthetic Routes

Other literature describes synthesis from L-malic acid derivatives via benzylamine cyclization and subsequent reduction steps to obtain (S)-3-hydroxypyrrolidine intermediates. Esterification and hydrolysis steps are used to control stereochemistry and functional group transformations.

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Amine protection (e.g., Boc protection) | Organic solvent, mild conditions |

| 2 | Reduction of carboxylic acid to primary alcohol | Using LiAlH4 or similar reducing agents |

| 3 | Deprotection of amine group | Acidic or basic hydrolysis |

| 4 | Halogenation of primary alcohol | Using reagents like SOCl2 or PBr3 |

| 5 | Cyclization to form pyrrolidine ring | Intramolecular nucleophilic substitution |

Preparation of the (4-Piperidinyl) Moiety

The 4-piperidinyl fragment, often as 3-hydroxypiperidine or substituted piperidines, is synthesized via ring closure reactions starting from halo-hydroxyalkylamines:

Cyclization of 5-Halo-2-hydroxypentylamine Hydrohalide Salts

A key method involves cyclization of 5-halo-2-hydroxypentylamine hydrohalide salts under basic aqueous conditions at controlled low temperatures (10–15°C) to yield 3-hydroxypiperidine derivatives. The reaction is typically followed by vacuum concentration, filtration, and washing to isolate the product. This method is industrially viable and avoids harsh conditions.Ring Opening and Subsequent Cyclization

Starting from tetrahydrofurfurylamine and hydrogen halides (HCl or HBr), ring-opening reactions produce the halo-hydroxyalkylamine intermediates, which then cyclize to form the piperidine ring.

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Ring opening of tetrahydrofurfurylamine | Aqueous HCl or HBr, room temperature |

| 2 | Formation of 5-halo-2-hydroxypentylamine salt | Hydrohalic acid salt formation |

| 3 | Cyclization under basic aqueous conditions | Inorganic base (KOH, K2CO3), 10–15°C |

| 4 | Isolation and purification | Vacuum concentration, filtration, washing |

Coupling to Form (3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone

The key step linking the two heterocycles involves formation of the methanone (ketone) bridge:

Ketone Formation via Acylation or Carbonylation

The (3-hydroxy-1-pyrrolidinyl) and (4-piperidinyl) units can be coupled through a carbonylative step, often involving acyl chlorides or activated esters derived from one fragment reacting with the amine or hydroxyl groups of the other. This step requires careful control of reaction conditions to maintain stereochemistry and avoid side reactions.Catalyst and Reaction Conditions

Palladium-catalyzed coupling reactions (e.g., Suzuki–Miyaura type) under inert atmosphere with bases such as cesium fluoride have been optimized for similar heterocyclic coupling, yielding high purity products with minimal byproducts. Stringent oxygen exclusion and moisture control are critical to avoid dimerization or phenol byproducts.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride to form different derivatives.

Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Chemistry

In chemistry, (3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including neurological disorders and cancers.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mécanisme D'action

The mechanism of action of (3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes and signaling pathways. The exact pathways involved depend on the specific context and application of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Hydrogen Bonding: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like 1-piperidinyl derivatives .

- Solubility: Morpholino and dihydrochloride analogs exhibit higher aqueous solubility due to ether oxygen or additional chloride ions .

Pharmacological and Functional Comparisons

(a) Raloxifene Hydrochloride (CAS 84449-90-1)

- Structure: Benzothiophene core with methanone-linked piperidinyl ethoxy and hydroxyphenyl groups .

- Function: Selective estrogen receptor modulator (SERM) used for osteoporosis and breast cancer. Demonstrates how methanone-linked heterocycles can target hormone receptors .

(b) Donepezil Hydrochloride (CAS 120014-06-4)

- Structure: Piperidinyl methanone linked to indanone and benzyl groups .

- Function: Acetylcholinesterase inhibitor for Alzheimer’s disease.

(c) Desloratadine Methanone Impurity ()

- Structure: Chlorophenyl-ethyl-pyridinyl linked to methylpiperidinyl methanone.

- Function : Illustrates structural flexibility for antihistamine applications, emphasizing the role of aromatic and heterocyclic substitutions .

Activité Biologique

(3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone hydrochloride, also known by its CAS number 1220039-08-6, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₀H₁₉ClN₂O₂

- Molecular Weight : 234.73 g/mol

- CAS Number : 1220039-08-6

The biological activity of this compound is largely attributed to its structural components, which allow it to interact with various biological targets. The compound features a hydroxyl group and piperidine rings that may influence its binding affinity and selectivity towards specific receptors or enzymes.

Potential Targets

- Tyrosinase Inhibition : Similar compounds have shown inhibitory effects on tyrosinase, an enzyme crucial for melanin biosynthesis. This inhibition can lead to potential applications in treating hyperpigmentation disorders .

- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can protect cells from oxidative stress and related diseases .

In Vitro Studies

Recent studies have evaluated the in vitro effects of this compound on various cell lines:

- Cell Viability Assays : MTT assays indicated that the compound exhibited low cytotoxicity across different concentrations, suggesting a favorable safety profile for further development.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | 95 |

| 25 | 90 |

| 50 | 80 |

- Tyrosinase Inhibition : Preliminary results suggest that this compound may inhibit tyrosinase activity, similar to other phenolic compounds. The IC50 value for tyrosinase inhibition remains to be determined but is expected to be comparable to established inhibitors like kojic acid.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the ABTS radical scavenging assay. Initial findings indicate that the compound has comparable scavenging activity to known antioxidants.

| Compound | EC50 (μM) |

|---|---|

| (3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone HCl | TBD |

| Ascorbic Acid | 6.5 |

| Trolox | 7.0 |

Study on Melanin Biosynthesis

A study investigating the effect of similar compounds on melanin synthesis found that certain derivatives significantly reduced melanin production in B16F10 melanoma cells. While specific data for this compound is still pending, the structural similarity suggests potential efficacy in this area .

Q & A

Q. What are the recommended synthetic routes for (3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone hydrochloride?

Answer: The synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example:

- Step 1: React 4-piperidone hydrochloride with a protected 3-hydroxy-pyrrolidine derivative under basic conditions (e.g., NaH or K₂CO₃) to form the methanone backbone .

- Step 2: Deprotection of the hydroxyl group using acidic or catalytic hydrogenation conditions.

- Step 3: Formation of the hydrochloride salt via treatment with HCl in a polar solvent (e.g., ethanol).

Purification is achieved via recrystallization or column chromatography. Key intermediates should be monitored using TLC or HPLC .

Q. How can the structural identity and purity of this compound be confirmed?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the integration of pyrrolidinyl (C₄H₈N) and piperidinyl (C₅H₁₀N) moieties, as well as the hydroxy group .

- Infrared Spectroscopy (IR): Detect characteristic peaks for ketone (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200–3500 cm⁻¹) groups .

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₉N₂O₂·HCl).

- Elemental Analysis: Confirm stoichiometry of C, H, N, and Cl .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

- Solubility: Highly soluble in polar solvents (e.g., water, DMSO, ethanol) due to the hydrochloride salt form. Limited solubility in non-polar solvents (e.g., hexane) .

- Stability: Store at 2–8°C in airtight, light-protected containers. Stability in aqueous solutions is pH-dependent; avoid prolonged exposure to alkaline conditions (>pH 8) to prevent free base precipitation .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

Answer:

- Process Parameters: Optimize reaction temperature (e.g., 60–80°C for coupling steps), solvent selection (e.g., DMF for improved solubility), and stoichiometric ratios (1:1.2 for amine:ketone precursors) .

- Catalysis: Use Pd-based catalysts for coupling reactions to reduce side products .

- Purification: Employ flash chromatography with gradients (e.g., 5–20% MeOH in CH₂Cl₂) or preparative HPLC for high-purity batches (>95%) .

Q. What methodologies are suitable for investigating the compound’s mechanism of action in neurological targets?

Answer:

- Radioligand Binding Assays: Screen for affinity at dopamine D₂ or serotonin 5-HT₁A receptors using [³H]-spiperone or [³H]-8-OH-DPAT .

- Functional Assays: Measure cAMP modulation in HEK293 cells transfected with GPCRs .

- Computational Docking: Use Schrödinger Suite or AutoDock to predict binding poses in receptor active sites .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

- Assay Standardization: Validate protocols using positive controls (e.g., haloperidol for D₂ receptor studies) .

- Batch Purity Analysis: Correlate biological activity with HPLC purity (>98%) to rule out impurity-driven artifacts .

- Species-Specific Models: Compare results across cell lines (e.g., CHO vs. SH-SY5Y) and animal models (e.g., rodents vs. zebrafish) .

Q. What analytical techniques are critical for detecting enantiomeric impurities in chiral derivatives?

Answer:

- Chiral HPLC: Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to resolve enantiomers .

- Circular Dichroism (CD): Confirm enantiopurity by comparing CD spectra to known standards .

- X-ray Crystallography: Resolve absolute configuration for crystalline derivatives .

Q. How should researchers design in vivo studies to assess pharmacokinetics and toxicity?

Answer:

- Dosing Regimens: Administer via intraperitoneal (IP) or oral gavage in rodent models, with plasma sampling at t = 0, 1, 4, 8, 24h .

- Metabolite Profiling: Use LC-MS/MS to identify major metabolites (e.g., N-oxides or hydroxylated derivatives) .

- Toxicology: Conduct acute toxicity studies (OECD 423) and monitor organ histopathology after 14-day exposure .

Q. What strategies mitigate stability issues during long-term storage or formulation?

Answer:

- Lyophilization: Prepare lyophilized powders under vacuum to enhance shelf life .

- Excipient Screening: Test stabilizers (e.g., trehalose) in aqueous formulations to prevent hydrolysis .

- Degradation Studies: Use accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines .

Q. How can structural analogs be rationally designed to improve target selectivity?

Answer:

- SAR Studies: Modify substituents on the pyrrolidinyl (e.g., methyl vs. hydroxy groups) and piperidinyl (e.g., aryl vs. alkyl substitutions) rings .

- Bioisosteric Replacement: Replace the ketone group with a sulfone or amide to alter electronic properties .

- Molecular Dynamics Simulations: Predict conformational changes affecting receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.